![molecular formula C12H9ClN2Te B14471056 (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene CAS No. 72643-40-4](/img/structure/B14471056.png)
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is an organotellurium compound characterized by the presence of a chlorotellanyl group attached to a phenyl ring, which is further connected to a diazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-chlorotellanylbenzene with phenylhydrazine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the phenylhydrazine on the chlorotellanylbenzene, followed by the elimination of a hydrogen chloride molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The chlorotellanyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various functionalized organotellurium compounds.
Aplicaciones Científicas De Investigación
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The chlorotellanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The diazene moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-[2-(Chloroselenanyl)phenyl]-2-phenyldiazene: Similar structure but with a selenanyl group instead of a tellanyl group.
(E)-1-[2-(Chlorostannyl)phenyl]-2-phenyldiazene: Contains a stannyl group instead of a tellanyl group.
Uniqueness
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties compared to its selenium and tin analogs
Propiedades
Número CAS |
72643-40-4 |
|---|---|
Fórmula molecular |
C12H9ClN2Te |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
(2-phenyldiazenylphenyl) tellurohypochlorite |
InChI |
InChI=1S/C12H9ClN2Te/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
Clave InChI |
NPWKKLAONAZUBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[Te]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)


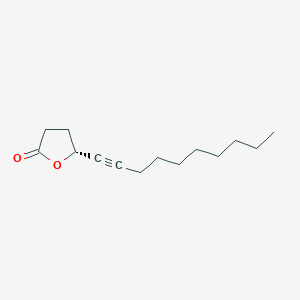
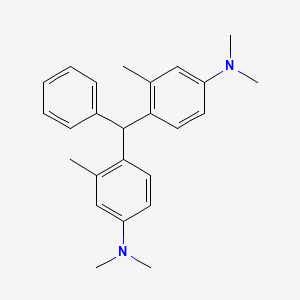

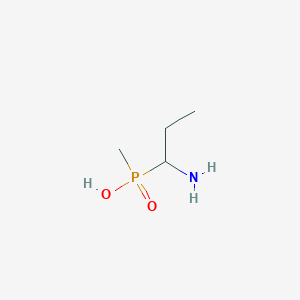
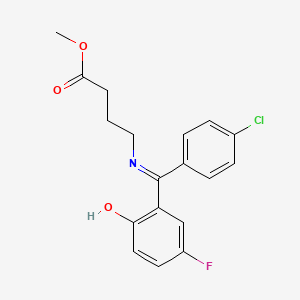
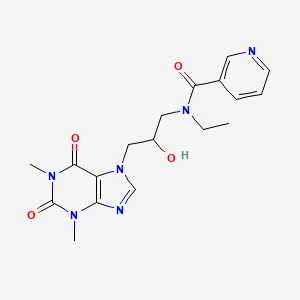
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
